molecular formula C13H23NO4 B13395107 Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate

Cat. No.: B13395107
M. Wt: 257.33 g/mol
InChI Key: BDQWLUCKINFTPX-UHFFFAOYSA-N
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Description

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclobutane ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF) under an inert nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester or Boc-protected amino group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with biological molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate
  • Methyl cis-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Uniqueness

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a Boc-protected amino group. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate is a chemical compound notable for its unique structure, which features a cyclobutane ring and a tert-butoxycarbonyl (Boc) group. Its molecular formula is C13H23NO4C_{13}H_{23}NO_4, with a molecular weight of approximately 255.33 g/mol. This compound is primarily of interest in organic synthesis and medicinal chemistry due to its structural properties, which may confer significant biological activity.

Structural Characteristics

The compound's structure includes:

  • Cyclobutane Ring : A four-membered carbon ring that can influence the compound's reactivity and biological interactions.
  • Tert-Butoxycarbonyl Group : This protective group is commonly used in organic synthesis to stabilize reactive intermediates.
  • Methyl Ester Group : Present at the carboxylic acid position, potentially enhancing the compound's solubility and bioavailability.

Comparison with Similar Compounds

Compound NameCAS NumberStructural Features
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate951173-24-3Trans configuration; similar functional groups
Cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid951173-22-1Contains carboxylic acid instead of ester
Ethyl (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylateNot availableEthyl ester; different stereochemistry

Antimicrobial and Anticancer Potential

While specific biological activity data for this compound is limited, compounds with similar structural features have demonstrated significant biological properties. For instance:

  • Cyclic Amino Acids : Derivatives are known to exhibit antimicrobial and anticancer activities, suggesting that this compound may possess similar properties due to its structural analogies.

The proposed mechanisms through which compounds like this compound exert their biological effects include:

  • Inhibition of Enzyme Activity : Many cyclic compounds interact with enzymes critical for bacterial growth or cancer cell proliferation.
  • Cell Membrane Disruption : Their lipophilic nature may allow them to integrate into cell membranes, disrupting cellular integrity.

Study on Antimicrobial Properties

A study published in Pharmaceuticals evaluated various cyclic compounds for their antimicrobial efficacy against resistant strains of bacteria. While this compound was not directly tested, related compounds showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Cytotoxicity Assessment

Another research focused on the cytotoxic effects of cyclic compounds on cancer cell lines. The findings indicated that certain structural modifications could enhance the cytotoxicity of these compounds against specific cancer types. The presence of the Boc group was noted to improve stability and bioactivity in several tested analogs .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-8(10(15)17-6)13(9,4)5/h8-9H,7H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWLUCKINFTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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